Preferred Substrate for D-Stereoselective Aminopeptidase DamA
H-D-Phe-pNA was identified as one of the preferred substrates for the recombinant D-stereoselective aminopeptidase A (DamA) from Aspergillus oryzae, alongside D-Leu-pNA. This stereospecific substrate preference formed the basis for designating the enzyme as a D-stereoselective aminopeptidase. The enzyme exhibited clear preference for the D-enantiomer over the L-enantiomer, although quantitative comparative kinetic parameters (Km, kcat) for D-Phe-pNA versus L-Phe-pNA were not reported in the identified literature [1].
| Evidence Dimension | Substrate Preference for Recombinant DamA Enzyme |
|---|---|
| Target Compound Data | H-D-Phe-pNA identified as a preferred substrate |
| Comparator Or Baseline | L-Phe-pNA (not hydrolyzed or hydrolyzed at significantly lower rate) |
| Quantified Difference | Qualitative preference established; D-Phe-pNA and D-Leu-pNA were the preferred substrates among those tested |
| Conditions | Recombinant DamA enzyme overexpressed in Aspergillus oryzae; optimal hydrolytic activity toward D-Leu-pNA observed at 50°C and pH 8.0 |
Why This Matters
This stereospecific substrate preference confirms that H-D-Phe-pNA is the appropriate reagent for characterizing D-stereoselective aminopeptidases, where L-Phe-pNA would fail to detect or quantify enzyme activity.
- [1] Matsuo, H., et al. (2013). Characterization of a D-Stereoselective Aminopeptidase (DamA) Exhibiting Aminolytic Activity and Halophilicity from Aspergillus oryzae. Applied Biochemistry and Biotechnology, 171(1), 145-164. View Source
